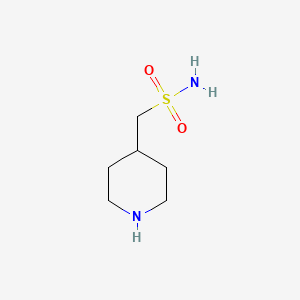

Piperidin-4-ylmethanesulfonamide

Description

Properties

IUPAC Name |

piperidin-4-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBHUVDQKFYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Piperidin-4-ylmethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidin-4-ylmethanesulfonamide, a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a well-established synthetic route and representative characterization data based on analogous chemical transformations and the analysis of structurally similar compounds.

Introduction

Piperidine and its derivatives are prominent scaffolds in a vast array of pharmaceuticals and bioactive molecules. Their favorable physicochemical properties and versatile synthetic handles make them key building blocks in drug discovery. The incorporation of a methanesulfonamide group can further modulate a compound's polarity, solubility, and ability to interact with biological targets. This guide details a practical synthetic approach to this compound and the analytical methods required to confirm its structure and purity.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of a protected piperidine precursor with methanesulfonyl chloride, followed by deprotection. A common strategy employs a tert-butyloxycarbonyl (Boc) protecting group to prevent side reactions at the piperidine nitrogen.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps:

-

Sulfonylation: Reaction of commercially available tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base to form the Boc-protected intermediate.

-

Deprotection: Removal of the Boc group under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(((methylsulfonyl)amino)methyl)piperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the crude tert-butyl 4-(((methylsulfonyl)amino)methyl)piperidine-1-carboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the final product, this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The following tables summarize the expected quantitative data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂S[1] |

| Molecular Weight | 192.28 g/mol [1] |

| CAS Number | 166815-15-2 |

| Appearance | Expected to be a solid |

Spectroscopic Data (Representative)

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.10 | d | 2H | -CH₂-NHSO₂- |

| ~2.95 | s | 3H | -SO₂-CH₃ |

| ~3.05 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| ~2.60 | m | 2H | Piperidine H₂ₐ, H₆ₐ |

| ~1.75 | m | 1H | Piperidine H₄ |

| ~1.65 | m | 2H | Piperidine H₃ₑ, H₅ₑ |

| ~1.20 | m | 2H | Piperidine H₃ₐ, H₅ₐ |

| ~1.50 | br s | 1H | -NH- (Piperidine) |

| ~4.50 | br s | 1H | -NH- (Sulfonamide) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~50.0 | -CH₂-NHSO₂- |

| ~46.0 | Piperidine C₂, C₆ |

| ~40.0 | -SO₂-CH₃ |

| ~38.0 | Piperidine C₄ |

| ~30.0 | Piperidine C₃, C₅ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amine and sulfonamide) |

| ~2930, 2850 | C-H stretch (aliphatic) |

| ~1320, 1140 | S=O stretch (sulfonamide) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 193.10 | [M+H]⁺ |

| 113.12 | [M-SO₂CH₃]⁺ |

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization is a critical process to ensure the quality and identity of the final compound.

References

An In-depth Technical Guide to Piperidin-4-ylmethanesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of piperidin-4-ylmethanesulfonamide. The information is curated for professionals in research and development, offering a foundational understanding of this molecule.

Chemical Structure

This compound possesses a piperidine ring, a foundational structural motif in many pharmaceuticals, functionalized with a methanesulfonamide group via a methylene bridge. The IUPAC name for this compound is N-(piperidin-4-ylmethyl)methanesulfonamide.[1]

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the melting point, boiling point, and solubility of this compound are not widely published. The table, therefore, includes computed values from reliable databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O₂S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

| CAS Number | 166815-15-2 | [1] |

| IUPAC Name | N-(piperidin-4-ylmethyl)methanesulfonamide | [1] |

| SMILES | CS(=O)(=O)NCC1CCNCC1 | [1] |

| InChI | InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h7-9H,2-6H2,1H3 | [1] |

| InChIKey | LULUGSQUPICPQM-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in polar organic solvents. | |

| XLogP3 (Computed) | -0.4 | [1] |

| Topological Polar Surface Area (Computed) | 66.6 Ų | [1] |

Synthesis and Experimental Protocols

Caption: Representative Synthetic Pathway for this compound.

Representative Synthetic Protocol

This protocol describes a general method for the sulfonylation of an amine.

Materials:

-

4-(Aminomethyl)piperidine

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 4-(aminomethyl)piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in the public domain. The following sections describe the expected spectral characteristics and a general protocol for analysis.

Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the methyl protons of the methanesulfonyl group. The chemical shifts and coupling patterns would be indicative of the chair conformation of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the piperidine ring, the methylene bridge, and the methyl group.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide and the piperidine amine, S=O stretching of the sulfonyl group, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.28 g/mol ) and characteristic fragmentation patterns.

General Analytical Workflow

Caption: General Workflow for Spectroscopic Analysis.

Reactivity and Stability

Specific studies on the reactivity and stability of this compound are not extensively documented. However, its chemical behavior can be inferred from the functional groups present.

-

Basicity: The piperidine nitrogen is basic and will react with acids to form salts.

-

Nucleophilicity: The piperidine nitrogen is also nucleophilic and can participate in reactions such as alkylation and acylation.

-

Sulfonamide Group: The sulfonamide group is generally stable to hydrolysis under neutral and basic conditions but may be cleaved under strong acidic conditions. The sulfonamide proton is weakly acidic.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially if exposed to air and light. It is advisable to store the compound in a cool, dark, and inert atmosphere.

Conclusion

This compound is a molecule of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known chemical properties, structure, and predicted behavior based on established chemical principles. The representative protocols for synthesis and analysis offer a starting point for researchers working with this and related compounds. Further experimental investigation is warranted to fully characterize its physical, chemical, and pharmacological properties.

References

The Rising Therapeutic Potential of Piperidin-4-ylmethanesulfonamide Derivatives: A Technical Overview

For Immediate Release

[City, State] – In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] A particular class of these compounds, Piperidin-4-ylmethanesulfonamide derivatives, is garnering significant attention from the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with these promising molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.

The versatility of the piperidine ring, a six-membered heterocyclic amine, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a methanesulfonamide group at the 4-position of the piperidine ring has been shown to impart a variety of biological effects, including antibacterial, antiviral, and anti-inflammatory properties.

Quantitative Biological Data

The biological activity of novel this compound derivatives has been quantified across various assays, demonstrating their potential in different therapeutic areas. The following tables summarize the key findings from recent studies.

Antibacterial Activity

A series of novel sulfanilamide derivatives incorporating a piperidine moiety has been synthesized and evaluated for their efficacy against plant bacterial diseases. The results highlight their potent in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[2]

| Compound | Substituent | EC50 (µg/mL) vs. Xoo | EC50 (µg/mL) vs. Xac | Reference |

| A1 | H | 6.84 | 14.73 | [2] |

| A2 | 2-F | 4.31 | 8.24 | [2] |

| A3 | 3-F | 5.12 | 9.81 | [2] |

| A4 | 4-F | 3.98 | 7.65 | [2] |

| A5 | 2-Cl | 3.45 | 6.54 | [2] |

| A6 | 3-Cl | 4.21 | 8.02 | [2] |

| A7 | 4-Cl | 3.15 | 6.01 | [2] |

| A8 | 3-Br | 4.97 | 4.74 | [2] |

| A10 | 2-CF3 | 2.65 | 5.12 | [2] |

| C4 | - | 2.02 | - | [2] |

| Bismerthiazol | (Commercial Agent) | 42.38 | 110.54 | [2] |

| Thiodiazole Copper | (Commercial Agent) | 64.50 | 121.40 | [2] |

Antiviral Activity

Flavonol derivatives containing a piperidine sulfonamide moiety have been designed and synthesized, revealing significant antiviral activity against the Tobacco Mosaic Virus (TMV).

| Compound | Curative Activity (%) at 500 µg/mL | Protective Activity (%) at 500 µg/mL | Inactivating Activity (%) at 500 µg/mL | EC50 (µg/mL) - Curative | EC50 (µg/mL) - Protective | Reference |

| 4n | 54.1 | 57.6 | 75.3 | - | - | [3] |

| Z6 | 77.0 | 79.4 | - | 108.2 | 100.9 | [2] |

| Z21 | 78.5 | 73.1 | - | - | 123.2 | [2] |

| Z22 | 75.0 | - | - | 102.7 | - | [2] |

| Ningnanmycin | 49.0 | 55.8 | 82.7 | 253.8 | 203.7 | [2][3] |

Anti-inflammatory Activity

Substituted (piperidin-4-yl)-1H-benzo[d]imidazoles featuring a phenyl sulfonamide moiety have demonstrated promising anti-inflammatory properties.

| Derivative Type | Inhibition Rate Range (%) | Reference |

| Phenyl sulfonamide moiety at the piperidine ring | 79.6 to 84.2 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds involves a multi-step process, which is illustrated in the workflow diagram below. The synthesis typically begins with the protection of the piperidine nitrogen, followed by the introduction of the methanesulfonyl group and subsequent derivatization.

Step 1: N-Protection: The commercially available piperidine precursor is reacted with a protecting group, such as di-tert-butyl dicarbonate ((Boc)2O), in the presence of a base to yield the N-Boc protected piperidine.

Step 2: Introduction of the Methanesulfonyl Moiety: The protected piperidine is then treated with a strong base, like n-butyllithium, followed by methanesulfonyl chloride (MsCl) to introduce the methanesulfonamide group at the 4-position.

Step 3: N-Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

Step 4: Derivatization: The final derivatives are obtained by reacting the deprotected piperidine with various electrophiles (R-X) in the presence of a base.

In Vitro Antibacterial Activity Assay (Turbidimetric Method)

The antibacterial activity of the synthesized compounds is commonly assessed using the turbidimetric method.[2]

-

Bacterial Culture Preparation: The target bacterial strains (Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri) are cultured in a suitable nutrient broth to a specific optical density (OD).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

-

Assay Procedure:

-

Aliquots of the bacterial culture are added to the wells of a 96-well microplate.

-

Serial dilutions of the test compounds are added to the wells.

-

Positive (commercial bactericide) and negative (solvent) controls are included.

-

The microplate is incubated at an appropriate temperature for a specified period.

-

-

Data Analysis: The optical density of each well is measured using a microplate reader. The percentage of inhibition is calculated, and the EC50 value (the concentration of the compound that causes 50% inhibition of bacterial growth) is determined.

Antiviral Activity Assay (Half-Leaf Method)

The antiviral activity against TMV is often evaluated using the half-leaf method.[2]

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.

-

Compound Application:

-

Curative Activity: The test compound solution is applied to the left half of the leaf after virus inoculation. The right half is treated with a solvent control.

-

Protective Activity: The test compound solution is applied to the left half of the leaf before virus inoculation. The right half is treated with a solvent control.

-

Inactivating Activity: The test compound is mixed with the virus suspension before inoculation on the left half of the leaf. The right half is inoculated with the virus mixed with a solvent control.

-

-

Lesion Counting: After a few days of incubation, the number of local lesions on each half of the leaf is counted.

-

Data Analysis: The percentage of inhibition is calculated based on the reduction in the number of lesions on the treated half of the leaf compared to the control half.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and optimization.

Antibacterial Mechanism of Action

Biochemical assays have indicated that certain sulfonamide derivatives containing a piperidine moiety can interact with dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2] This inhibition disrupts the synthesis of essential nucleic acids and amino acids, leading to bacterial growth inhibition. Additionally, some derivatives have been shown to damage the bacterial cell membrane.[2]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. A novel indole derivative bearing a 1-(benzylsulfonyl)piperidin-4-yl moiety has been shown to suppress this pathway. The compound is believed to bind to the Smoothened (SMO) receptor, a key component of the Hh pathway, thereby inhibiting downstream signaling.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The quantitative data presented herein underscore their potential as leads for the development of new antibacterial, antiviral, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for further research and development in this area. Moreover, the elucidation of their mechanisms of action, such as the inhibition of bacterial DHPS and the Hedgehog signaling pathway, opens new avenues for the design of more potent and selective therapeutic agents. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to fully realize their therapeutic potential.

References

In Vitro Mechanisms of Action of Piperidine Derivatives: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the in vitro mechanisms of action of various piperidine derivatives based on available scientific literature. Specific experimental data on the mechanism of action for Piperidin-4-ylmethanesulfonamide is not publicly available at the time of this writing; it is primarily documented as a chemical intermediate. The information presented herein is intended to provide a broader understanding of the bioactivities associated with the piperidine scaffold.

The piperidine ring is a prevalent structural motif in a multitude of approved drugs and biologically active molecules, demonstrating a wide array of pharmacological effects.[1][2] Its versatility allows for structural modifications that lead to compounds with high affinity and selectivity for various biological targets.[1] This guide explores the in vitro mechanisms of action for several classes of piperidine derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Piperidine Derivatives as Receptor Ligands

Piperidine-containing compounds have been extensively studied as ligands for various receptors, particularly within the central nervous system. Their ability to modulate receptor activity makes them valuable candidates for treating neurological and psychiatric disorders.

Sigma Receptor Ligands

Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are targets for the treatment of neurodegenerative diseases and cancer.[3] Certain piperidine derivatives exhibit high affinity for these receptors.[3][4]

| Compound Class | Derivative Example | Target | Binding Affinity (Ki, nM) | Reference |

| Arylalkylsulfonyl piperidines | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | 0.96 ± 0.05 | [4] |

| σ2 Receptor | 91.8 ± 8.1 | [4] | ||

| Piperazine-based derivatives | Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | σ1 Receptor | 3.2 | [3] |

This assay determines the affinity of a test compound for sigma receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine for σ1 receptors.[5]

-

Cell Membranes: Homogenates from rat liver or cells expressing the target receptor.[5]

-

Test Compounds: Piperidine derivatives of interest.

-

Assay Buffer: Tris buffer (50 mM, pH 8.0).[5]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled sigma receptor ligand.[5]

-

After incubation, the bound and free radioligands are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.

Caption: Proposed signaling pathway for Sigma-1 receptor modulation by piperidine derivatives.

Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Piperidine derivatives have been developed as potent H3 receptor antagonists with potential applications in cognitive disorders.[6]

| Compound Class | Target | Binding Affinity (Ki, nM) | Reference |

| 4-Oxypiperidine ethers | Human H3 Receptor | Varies by derivative | [6] |

| Piperazine/Piperidine derivatives | Human H3 Receptor | 3.17 - 7.70 | [7] |

This assay measures the ability of a compound to block the effects of an H3 receptor agonist on a functional response in an isolated tissue preparation.

Materials:

-

Tissue: Guinea pig ileum.[6]

-

H3 Receptor Agonist: e.g., (R)-α-methylhistamine.

-

Test Compounds: Piperidine derivatives.

-

Organ Bath System: For maintaining tissue viability and measuring contractile responses.

Procedure:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution.[6]

-

Induce contractions in the tissue, for example, through electrical field stimulation.

-

Add the H3 receptor agonist to the bath, which will inhibit the electrically induced contractions.

-

Establish a concentration-response curve for the agonist.

-

Wash the tissue and repeat the agonist concentration-response curve in the presence of a fixed concentration of the piperidine derivative (the antagonist).

-

The antagonistic potency is determined by the rightward shift of the agonist's concentration-response curve and is often expressed as a pA2 value.[6]

Piperidine Derivatives as Enzyme Inhibitors

The structural features of the piperidine ring make it an excellent scaffold for designing inhibitors of various enzymes involved in disease pathogenesis.

Cholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[1] Several piperidine derivatives have shown potent inhibitory activity against these enzymes.

| Compound Class | Target Enzyme | IC50 | Reference |

| Indolylpiperidine analogs | AChE | Varies by derivative | [1] |

| BuChE | Varies by derivative | [1] |

This spectrophotometric assay is a widely used method to screen for cholinesterase inhibitors.[8]

Materials:

-

Enzyme: Acetylcholinesterase or Butyrylcholinesterase.

-

Substrate: Acetylthiocholine (ATC) or Butyrylthiocholine (BTC).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8]

-

Test Compounds: Piperidine derivatives.

-

Spectrophotometer: To measure absorbance at 412 nm.

Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound.

-

Initiate the reaction by adding the substrate (ATC or BTC) and DTNB.

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.[8]

-

Monitor the increase in absorbance at 412 nm over time.

-

The rate of reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Inhibition of acetylcholine hydrolysis by a piperidine-based AChE inhibitor.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a therapeutic target for type 2 diabetes. Piperidine derivatives have been identified as potent inhibitors of this enzyme.[8]

| Compound Class | IC50 | Reference |

| N-substituted 4-hydrazino piperidine derivative | 88 nM | [8] |

| 4-Benzylpiperidine derivative | 1.6 ± 0.04 µM | [8] |

This assay measures the cleavage of a fluorogenic substrate by DPP-4.[8]

Materials:

-

Enzyme: Recombinant human DPP-4.

-

Substrate: H-Gly-Pro-AMC (aminomethylcoumarin).[8]

-

Test Compounds: Piperidine derivatives.

-

Fluorometer: To measure fluorescence.

Procedure:

-

Incubate the DPP-4 enzyme with various concentrations of the test compound.

-

Add the fluorogenic substrate to initiate the reaction.

-

DPP-4 cleaves the substrate, releasing the fluorescent AMC molecule.[8]

-

Measure the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Piperidine Derivatives in Cellular Assays

The biological activity of piperidine derivatives is further investigated in cell-based assays to understand their effects on cellular processes.

Induction of Senescence-like Phenotype in Cancer Cells

Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, suggesting a potential anticancer mechanism.[9]

| Compound | EC50 (Senescence Induction) | Reference |

| N-arylpiperidine-3-carboxamide derivatives | Varies by derivative | [9] |

This assay uses automated microscopy and image analysis to quantify cellular features associated with senescence.[9]

Materials:

-

Cell Line: Human melanoma A375 cells.[9]

-

Test Compounds: Piperidine derivatives.

-

High-Content Imaging System: For automated image acquisition.

-

Image Analysis Software: For quantifying cellular morphology changes.

Procedure:

-

Plate A375 cells in multi-well plates and treat them with various concentrations of the test compounds for a set period (e.g., 3 days).[9]

-

Acquire images of the cells using a high-content imaging system.

-

Analyze the images using customized software to measure parameters such as cell number and morphological changes indicative of senescence (e.g., flattened and enlarged cell shape).[9]

-

The concentration of the compound that induces a senescence-like phenotype in 50% of the maximal response (EC50) is determined.

Caption: A typical workflow for high-content screening to identify senescence-inducing compounds.

Conclusion

The piperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of compounds with varied and potent in vitro mechanisms of action. The examples provided in this guide highlight the ability of piperidine derivatives to interact with key biological targets, including G-protein coupled receptors, enzymes, and cellular pathways. The detailed experimental protocols and visual diagrams offer a framework for researchers and drug development professionals to design and execute studies aimed at elucidating the mechanisms of novel piperidine-based therapeutic agents. Further research into the specific activities of compounds like this compound will be crucial to fully understand their therapeutic potential.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Piperidin-4-ylmethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-ylmethanesulfonamide is a chemical scaffold that serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. While direct therapeutic targets of the parent molecule are not extensively documented in publicly available literature, the piperidine core, often in conjunction with a sulfonamide moiety, is a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of its structurally related derivatives and analogs. The information presented herein is intended to inform and guide research and drug development efforts centered around this promising chemical entity.

The piperidine ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to be readily functionalized to achieve desired pharmacokinetic and pharmacodynamic properties. Furthermore, the methanesulfonamide group can enhance solubility and provide additional hydrogen bonding interactions with biological targets. This combination of features makes this compound an attractive starting point for the development of novel therapeutics across various disease areas.

Potential Therapeutic Areas and Molecular Targets

Based on the established activities of piperidine-containing compounds, several key therapeutic areas and molecular targets emerge as high-potential avenues for the exploration of this compound derivatives.

Central Nervous System Disorders

The piperidine scaffold is a well-established pharmacophore for CNS-acting drugs. Derivatives have shown activity at various receptors and transporters critical for neuronal signaling.

Piperidine derivatives have been investigated as ligands for dopamine receptors, particularly the D2 and D4 subtypes, which are implicated in psychosis and other neurological disorders. While direct binding data for this compound is unavailable, related compounds have shown significant receptor occupancy and functional modulation. For instance, certain phenylpiperidine derivatives act as "dopamine stabilizers," capable of modulating both hyper- and hypo-dopaminergic states.

Quantitative Data for Related Piperidine Derivatives Targeting Dopamine Receptors:

| Compound Class | Target | Assay Type | Value | Reference |

| Phenylpiperidines | Dopamine D2 Receptor | In vitro binding (Ki) | 447 nM | [1] |

| 4,4-difluoropiperidine ethers | Dopamine D4 Receptor | In vitro binding (Ki) | 0.3 nM |

The serotonin system is another major focus for piperidine-based CNS drug discovery. Derivatives have been developed as ligands for various serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT4, with applications in psychosis, obesity, and cognitive disorders. For example, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) is a potent 5-HT2A receptor inverse agonist.[2]

Experimental Workflow for Receptor Binding Assay:

Muscarinic acetylcholine receptors (mAChRs) are implicated in cognitive function, making them attractive targets for Alzheimer's disease and other dementias. Piperidine-based compounds have been developed as both orthosteric and allosteric modulators of mAChRs.

Signaling Pathway for M1 Muscarinic Receptor Activation:

References

- 1. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperidin-4-ylmethanesulfonamide Analogs: A Technical Guide to a Promising Scaffold for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's disease remains one of the most significant challenges in modern medicine. The multifactorial nature of these diseases, involving complex pathological cascades including protein misfolding, neuroinflammation, and neuronal loss, necessitates the development of novel chemical entities capable of modulating key pathological targets. Within this landscape, the piperidine sulfonamide scaffold has emerged as a versatile and promising starting point for the design of potent and selective modulators of disease-relevant enzymes and signaling pathways. This technical guide provides a comprehensive overview of piperidin-4-ylmethanesulfonamide analogs and related piperidine sulfonamides, focusing on their design, synthesis, biological evaluation, and therapeutic potential for neurodegenerative disorders.

Core Therapeutic Targets and Mechanisms of Action

Piperidine sulfonamide analogs have been primarily investigated for their ability to modulate key targets in Alzheimer's and Parkinson's disease pathology. The main mechanisms of action revolve around the inhibition of critical enzymes and the modulation of neuroinflammatory and neurotoxic pathways.

Beta-Secretase (BACE1) Inhibition in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, generated from the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE1) and gamma-secretase, is a central event in Alzheimer's pathology. Inhibition of BACE1 is therefore a prime therapeutic strategy to reduce Aβ production. Piperazine and piperidine sulfonamides have been designed to interact with the catalytic dyad of BACE1, which is composed of two aspartic acid residues (Asp32 and Asp228), thereby blocking its enzymatic activity.

Cholinesterase (AChE) Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, increases the levels of ACh in the synaptic cleft and enhances cholinergic neurotransmission. The basic piperidine moiety is a well-established pharmacophoric element that can interact with the active site of AChE, making piperidine-based structures attractive candidates for AChE inhibitor development.

Neuroprotection in Parkinson's Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to motor dysfunction. Therapeutic strategies aim to protect these neurons from degeneration. Arylpiperazine sulfonamides have demonstrated neuroprotective effects in in-vitro models of Parkinson's disease by mitigating mitochondrial dysfunction, oxidative stress, and neuroinflammation. These compounds have been shown to improve cell viability in the presence of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), which induces Parkinson's-like pathology.

Quantitative Data on Piperidine Sulfonamide Analogs

The following tables summarize the quantitative biological data for a selection of piperidine and piperazine sulfonamide analogs from various studies. These tables are intended to provide a comparative overview of their potency and activity against different targets.

Table 1: BACE1 Inhibitory Activity of Piperazine Sulfonamide Analogs

| Compound ID | Modifications | BACE1 IC50 (nM) | Cellular Aβ40 Reduction IC50 (nM) |

| 1 | 2,4-difluoro-phenyl at P3 | 15 | 30 |

| 2 | 2,5-difluoro-phenyl at P3 | 12 | 25 |

| 3 | 2-fluoro-4-chloro-phenyl at P3 | 10 | 20 |

| 4 | 2-fluoro-4-cyano-phenyl at P3 | 8 | 15 |

Data synthesized from studies on BACE1 inhibitors.

Table 2: Cholinesterase Inhibitory Activity of Donepezil-Arylsulfonamide Hybrids

| Compound ID | Linker/Sulfonamide Moiety | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) |

| 5 | Ethyl-4-methoxybenzenesulfonamide | 2.5 | > 40 | 55.2 |

| 6 | Ethyl-[1,1'-biphenyl]-4-sulfonamide | 1.8 | 25.6 | 58.9 |

| 7 | Methyl-4-methoxybenzenesulfonamide | 1.9 | 35.1 | 59.3 |

| 8 | Methyl-[1,1'-biphenyl]-4-sulfonamide | 1.6 | 20.4 | 60.7 |

Data from studies on multi-target-directed ligands for Alzheimer's disease.[1]

Table 3: Neuroprotective Effects of Arylpiperazine Sulfonamides in an In-Vitro Parkinson's Disease Model

| Compound ID | Optimal Concentration (µM) | Cell Viability Improvement vs. MPP+ (%) | Cell Viability Improvement vs. Lactacystin (%) |

| 4206 | 1 | 58.25 | Not Reported |

| 4207 | 0.1 | 78.95 | 99 |

| 4298 | 1 | 75.25 | Not Reported |

| 4133 | 0.1 | 82.55 | 80 |

Data from studies on neuroprotection in SH-SY5Y cells.[2]

Key Signaling and Experimental Workflow Diagrams

Visual representations of the biological pathways targeted by this compound analogs and the experimental workflows used to assess their efficacy are crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the evaluation of novel this compound analogs, detailed experimental protocols for key assays are provided below.

BACE1 Inhibition Assay (FRET-Based)

Objective: To determine the in-vitro inhibitory potency of test compounds against human BACE1 enzyme.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the donor via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the "Swedish" APP mutation)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test compounds dissolved in DMSO

-

BACE1 inhibitor control (e.g., Verubecestat)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound or vehicle (for control wells)

-

BACE1 enzyme solution (pre-diluted in cold assay buffer)

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the BACE1 FRET substrate to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 60-90 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Excitation: 490 nm, Emission: 520 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the ability of test compounds to inhibit the activity of AChE.

Principle: The Ellman's assay is a colorimetric method that measures the activity of cholinesterases. Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate Buffer: 0.1 M, pH 8.0

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Donepezil)

-

Clear, flat-bottom 96-well microplate

-

Absorbance microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate Buffer

-

DTNB solution

-

Test compound or vehicle

-

AChE enzyme solution

-

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the ATCI solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Method)

Objective: To evaluate the ability of test compounds to inhibit the aggregation of Aβ peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. This assay monitors the kinetics of Aβ fibril formation in the presence and absence of test compounds.

Materials:

-

Synthetic Aβ1-42 peptide

-

Thioflavin T (ThT)

-

Assay Buffer: 50 mM Phosphate buffer with 150 mM NaCl, pH 7.4

-

Test compounds in DMSO

-

Black, clear-bottom 96-well microplate with a lid or sealing film

-

Fluorescence microplate reader with shaking and temperature control

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ1-42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in assay buffer to generate monomeric Aβ.

-

Assay Setup: In each well of the 96-well plate, combine:

-

Aβ1-42 solution

-

ThT solution

-

Test compound or vehicle

-

Assay Buffer to reach the final volume

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in the microplate reader.

-

Measure the fluorescence intensity (e.g., Excitation: 440 nm, Emission: 485 nm) at regular intervals (e.g., every 10-15 minutes) for up to 48 hours, with intermittent shaking to promote aggregation.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

Determine the lag time and the maximum fluorescence intensity from the aggregation curves.

-

Calculate the percentage of inhibition of aggregation at the plateau phase for each compound concentration relative to the vehicle control.

-

Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the protective effects of test compounds against neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Neurotoxin Exposure: Add MPP+ to the wells (except for the untreated control wells) to induce neurotoxicity. A typical concentration is 1-2 mM.

-

Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium.

-

Add fresh medium containing MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

-

Determine the concentration-dependent neuroprotective effect of the test compounds.

-

In Vivo MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective efficacy of test compounds in a well-established mouse model of Parkinson's disease.

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is systemically administered to mice, where it crosses the blood-brain barrier and is metabolized to the toxic MPP+. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration and mimicking the pathology of Parkinson's disease.

Materials:

-

C57BL/6 mice

-

MPTP hydrochloride

-

Saline solution

-

Test compounds formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Equipment for behavioral testing (e.g., rotarod, open field)

-

Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

-

HPLC system for neurotransmitter analysis

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Dosing Regimen:

-

Administer the test compound or vehicle to the mice for a pre-determined period before and/or during MPTP administration.

-

Induce the Parkinson's model by administering MPTP (e.g., 20-30 mg/kg, intraperitoneally, daily for 5 days). Control animals receive saline injections.

-

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specified time points after MPTP administration to assess motor deficits.

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Neurochemical Analysis: Analyze the levels of dopamine and its metabolites in the striatum using HPLC.

-

Histological Analysis: Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra.

-

-

Data Analysis:

-

Compare behavioral performance, striatal dopamine levels, and the number of TH-positive neurons between the different treatment groups (vehicle, MPTP+vehicle, MPTP+test compound).

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed neuroprotective effects.

-

Conclusion and Future Directions

This compound analogs and related piperidine sulfonamides represent a promising class of compounds for the development of novel therapeutics for neurodegenerative disorders. Their synthetic tractability and ability to be tailored to interact with key targets such as BACE1 and AChE, as well as to exert neuroprotective effects, make them an attractive scaffold for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new analogs with improved potency, selectivity, and drug-like properties.

Future research in this area should focus on multi-target-directed ligands that can simultaneously address different aspects of the complex pathology of neurodegenerative diseases. Furthermore, a deeper understanding of the structure-activity relationships, coupled with advanced computational modeling, will be crucial for the rational design of the next generation of piperidine sulfonamide-based drug candidates. Ultimately, the goal is to translate the promising preclinical findings into clinically effective treatments for patients suffering from these devastating diseases.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a wide array of FDA-approved drugs and biologically active natural products underscores its significance in the pharmaceutical landscape.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in diverse molecular interactions, makes it an exceptionally versatile building block for the design of novel therapeutics targeting a broad spectrum of diseases.[3] This technical guide provides a comprehensive overview of the pivotal role of piperidine derivatives in drug discovery and development, with a focus on their synthesis, diverse biological activities, and the molecular pathways they modulate.

I. Synthesis of Piperidine Derivatives: Building the Core

The construction of the piperidine ring is a fundamental aspect of synthetic organic chemistry, with numerous methods developed to afford a diverse range of substituted derivatives. Key strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and various multicomponent reactions.[1][4]

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor

One of the most direct routes to the piperidine core involves the catalytic hydrogenation of a corresponding pyridine derivative. This method is often favored for its atom economy and the ready availability of pyridine starting materials.

Materials:

-

Substituted Pyridine

-

Catalyst (e.g., 5% Rh/C, PtO2)

-

Solvent (e.g., Methanol, Acetic Acid)

-

Hydrogen Gas Source

-

High-Pressure Reactor (e.g., Parr Shaker)

Procedure:

-

In a high-pressure reactor, dissolve the substituted pyridine in an appropriate solvent.

-

Carefully add the catalyst to the solution. The catalyst loading is typically 5-10 mol%.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2200 psi).

-

Heat the reaction mixture to the specified temperature (e.g., 110 °C) and agitate for the required duration (typically several hours to overnight).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final piperidine derivative.

II. Diverse Biological Activities of Piperidine Derivatives

The piperidine scaffold is a key pharmacophore in drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[5][6]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) |

Data compiled from multiple sources. A direct head-to-head comparison may not be available.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Piperidine derivative test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[7][8][9][10][11]

Antiviral Activity

Piperidine-containing compounds have emerged as potent antiviral agents, targeting various stages of the viral life cycle.

Table 2: In Vitro Antiviral Activity of Selected Piperidine Derivatives

| Derivative | Virus Strain | Cell Line | EC50 (µM) |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A | Various | as low as 0.05 |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin |

| AB05 | Influenza A/WSN/33 (H1N1) | MDCK | 0.33 |

Data compiled from multiple sources.

Experimental Protocol: Neuraminidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus, a key target for antiviral drugs.

Materials:

-

Influenza virus containing neuraminidase

-

Fluorogenic substrate (e.g., MUNANA)

-

Piperidine derivative test compound

-

Assay buffer

-

Stop solution

-

Fluorometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the piperidine derivative in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, mix the influenza virus with the different concentrations of the test compound and incubate.

-

Substrate Addition: Add the fluorogenic substrate MUNANA to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time to allow for the enzymatic cleavage of the substrate.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.[12][13][14][15]

Antimicrobial and Antifungal Activity

The piperidine scaffold is also a common feature in compounds with antibacterial and antifungal properties.

Table 3: In Vitro Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives (MIC in µg/mL)

| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Compound 3 | 32-128 | >512 | 32-64 |

| Compound 5 | 32-128 | >512 | 32-64 |

| Compound 6 | 32-128 | >512 | 32-64 |

| Compound 7 | 32-128 | >512 | 32-64 |

Data compiled from multiple sources.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Piperidine derivative test compound

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the piperidine derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][16][17][18][19]

Central Nervous System (CNS) Activity

Piperidine derivatives are particularly prominent in drugs targeting the CNS, including treatments for Alzheimer's disease, Parkinson's disease, and psychiatric disorders.[3][20]

Table 4: In Vitro CNS-related Activity of Selected Piperidine Derivatives

| Derivative | Target | Activity | IC50 (nM) |

| Donepezil Analog | Acetylcholinesterase | Inhibition | - |

| Compound 5k | Acetylcholinesterase | Inhibition | 2.13 |

| Analog 1 | Dopamine Transporter (DAT) | Binding Affinity | 11.3 |

| Analog 2 | Dopamine Transporter (DAT) | Binding Affinity | 25.0 |

Data compiled from multiple sources.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, a key target in Alzheimer's disease therapy.

Materials:

-

Acetylcholinesterase enzyme

-

Substrate (e.g., Acetylthiocholine)

-

Ellman's Reagent (DTNB)

-

Piperidine derivative test compound

-

Assay buffer

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer and DTNB.

-

Compound Addition: Add the piperidine derivative at various concentrations to the wells.

-

Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.

-

Substrate Addition: Add the acetylthiocholine substrate to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points.

-

Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value.[21][22][23][24][25]

III. Signaling Pathways and Experimental Workflows

The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the drug discovery workflow can provide valuable insights for researchers.

Signaling Pathways

Caption: PI3K/Akt Signaling Pathway and a potential point of intervention for piperidine derivatives.

Caption: Intrinsic apoptosis pathway showing the caspase activation cascade.

Experimental and Drug Discovery Workflows

Caption: A simplified workflow for drug discovery and development.

IV. Conclusion

Piperidine derivatives continue to be a rich source of inspiration and a valuable tool in the quest for novel and effective therapeutic agents. Their structural versatility and proven track record in a multitude of approved drugs solidify their importance in medicinal chemistry. A thorough understanding of their synthesis, biological activities, and mechanisms of action, as outlined in this guide, is crucial for researchers and scientists dedicated to advancing the frontiers of drug discovery and development. The continued exploration of the chemical space around the piperidine scaffold holds immense promise for addressing unmet medical needs and improving human health.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. cresset-group.com [cresset-group.com]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. izsvenezie.com [izsvenezie.com]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. youtube.com [youtube.com]

- 20. Hit to lead - Wikipedia [en.wikipedia.org]

- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. attogene.com [attogene.com]

In Silico Modeling of Piperidin-4-ylmethanesulfonamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of Piperidin-4-ylmethanesulfonamide and its derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The addition of a methanesulfonamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making in silico analysis a critical step in their development as therapeutic agents.

This document details the computational protocols for molecular docking and molecular dynamics simulations, presents available binding affinity data for relevant analogues, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Receptor Binding Affinities

| Compound/Derivative | Target Receptor(s) | Binding Affinity (Kᵢ, nM) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 | [1] |

| Haloperidol (Reference) | σ₁ | 2.5 | [1] |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | σ₁ | 0.38 | |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) | 5-HT₂ₐ | pKᵢ = 9.3 | [2] |

| Piperidine-4-sulfonic acid (P4S) | GABAₐ (α₂, α₃, α₅ subunits) | Partial Agonist | [3] |

Note: The data presented is for derivatives and related compounds to infer the potential interactions of the this compound scaffold.

Experimental Protocols: In Silico Modeling

The in silico evaluation of ligand-receptor binding is a multistep process that typically involves molecular docking to predict the binding conformation, followed by molecular dynamics simulations to assess the stability of the complex.

Molecular Docking with AutoDock

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general procedure using the AutoDock suite.

-

Preparation of the Receptor and Ligand:

-

Obtain the 3D structure of the target receptor (e.g., sigma-1 receptor) from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.

-

Obtain the 3D structure of this compound or its analogue.

-

Prepare the ligand by defining its rotatable bonds and assigning partial charges. Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the receptor. The grid parameter file specifies the dimensions and location of this box.

-

-

Running the Docking Simulation:

-

Use AutoDock to perform the docking simulation. The program will explore different conformations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.

-

-

Analysis of Results:

-

Analyze the docking log file to identify the docked conformations with the lowest binding energies.

-

Visualize the predicted binding poses using molecular graphics software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. The following is a generalized workflow using GROMACS.

-

System Preparation:

-

Prepare the topology files for the protein (receptor) and the ligand. The protein topology can be generated using pdb2gmx. Ligand topology and parameters can be generated using tools like the CHARMM General Force Field (CGenFF) or antechamber.

-

Create a simulation box and solvate the protein-ligand complex with an appropriate water model.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.

-

-

Equilibration:

-

Perform a two-phase equilibration. First, equilibrate the system in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature.

-

Second, equilibrate in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate a trajectory of the system's dynamics.

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the stability of the protein-ligand interactions over time.

-

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 (σ₁) receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It modulates a variety of signaling pathways, including calcium signaling, and is implicated in cellular stress responses and neuronal function.

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

In Silico Modeling Workflow

The computational workflow for assessing the binding of a small molecule like this compound to a target receptor involves a sequential process of docking and simulation.

Caption: A typical workflow for in silico receptor binding analysis.

Logical Relationship of Computational Methods

The relationship between different in silico methods demonstrates a hierarchical approach, from broad screening to detailed dynamic analysis.

Caption: Hierarchy and relationship of computational drug discovery methods.

References

- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]

Piperidin-4-ylmethanesulfonamide Derivatives as Potent Anti-inflammatory Agents: A Technical Guide

Introduction